- Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study, Organic Process Research & Development, 2020, 24(7), 1281-1293

Cas no 90779-69-4 (Atosiban)

Atosiban è un peptide sintetico analogo dell'ossitocina, utilizzato come tocolitico per inibire le contrazioni uterine premature. Agisce come antagonista competitivo dei recettori dell'ossitocina e della vasopressina V1a, riducendo l'attività miometriale. La sua struttura modificata migliora la stabilità e l'affinità recettoriale rispetto all'ossitocina naturale.

Il principale vantaggio terapeutico risiede nella sua selettività uterina, con minimi effetti sistemici. Presenta un rapido inizio d'azione (entro 10 minuti) ed emivita breve (12 minuti), permettendo un controllo preciso del trattamento. Studi clinici dimostrano un profilo di sicurezza favorevole, con bassa incidenza di effetti avversi materni o fetali. La somministrazione avviene per via endovenosa, con un protocollo a dosaggio decrescente per ottimizzare l'efficacia.

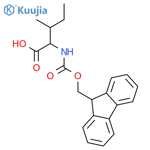

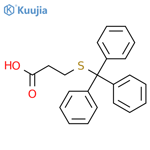

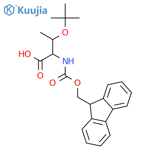

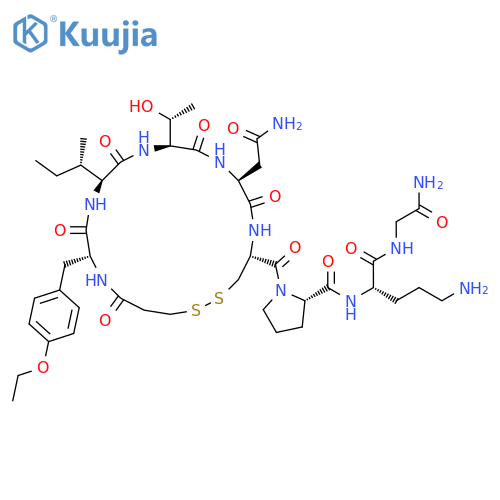

Atosiban structure

Nome del prodotto:Atosiban

Numero CAS:90779-69-4

MF:C43H67N11O12S2

MW:994.188587427139

MDL:MFCD08692014

CID:61446

PubChem ID:165715671

Atosiban Proprietà chimiche e fisiche

Nomi e identificatori

-

- Atosiban

- 1-deamino-2d-tyr-(oet)-4-thr-8-orn-oxytocin

- oxytocin,1-(3-mercaptopropanoicacid)-2-(o-ethyl-d-tyrosine)-4-l-threonine-8-l

- rwj22164

- ATOSIBAN ACETATE

- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-thre onine-8-L-ornithineoxytocin

- [Mpr-D-Tyr(OEt)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2

- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S,7S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

- 1-(3-Mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithineoxytocin

- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin

- 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-ornoxytocin

- RW22164

- Tractocile

- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S

- Antocin

- Rwj 22164

- dTVT

- 081D12SI0Z

- Atosibanum [INN-Latin]

- deTVT

- Atosibanum

- ORF 22164

- Antocin II

- Atosiban [USAN:INN:BAN]

- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-threonine-8-L-ornithineoxytocin

- C43H67N11O12S2

- 1-(3-Mercaptopropanoic acid)-2-(O-ethy

- 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)

- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine- (ZCI)

- Antocile

- CAP 449

- CAP 476

- CAP 581

- F 314

- RW 22164

- DTXSID90861122

- CAS_90779-69-4

- (2S)-N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

- AKOS015895131

- MFCD00672436

- NCGC00387803-01

- BCP02053

- 1-[7-(2-Amino-2-oxoethyl)-13-(butan-2-yl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]prolylornithylglycinamide

- SY301205

- BDBM86209

- 90779-69-4

- CAP-476

- ATOSIBAN (MART.)

- d(D-Tyr(Et)2,Thr4,Orn8)vasotocin

- RW22164;RWJ22164

- C77085

- CAS-90779-69-4

- Atosibanum (INN-Latin)

- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin acetate salt

- DTXSID8048991

- GTPL2213

- d[D-Tyr(Et)2,Thr4]OVT

- F-314

- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-((1R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide

- Tractocile (TN)

- ChEMBL_332615

- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide

- tractocil

- ATOSIBAN [MI]

- Atosiban?

- CAP-440

- SCHEMBL34316

- Atosiban, >=98% (HPLC)

- HS-2003

- DTXCID4028917

- Tox21_113474

- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine-

- CCG-270604

- NCGC00165718-01

- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

- (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin

- ORF22164

- CAP-449

- RW-22164

- AKOS015994643

- ATOSIBAN [USAN]

- oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-

- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-

- NCGC00165718-02

- (Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin

- d(D-Tyr(Et)2,Thr4)OVT

- (2S)-5-amino-2-{[(2S)-1-{[(4R,7S,10S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}pyrrolidin-2-yl]formamido}-N-(carbamoylmethyl)pentanamide

- EX-A7437A

- DA-59548

- VWXRQYYUEIYXCZ-OBIMUBPZSA-N

- 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin

- ATOSIBAN [INN]

- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

- CAP-581

- ATOSIBAN [WHO-DD]

- Orf-22164

- UNII-081D12SI0Z

- ATOSIBAN [MART.]

- d[D-Tyr(Et)2,Thr4,Orn8]vasotocin

- BDBM50177595

- CHEMBL382301

- G02CX01

- DB09059

- RWJ-22164

- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE

- CHEBI:135899

-

- MDL: MFCD08692014

- Inchi: 1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1

- Chiave InChI: VWXRQYYUEIYXCZ-OBIMUBPZSA-N

- Sorrisi: C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O

Proprietà calcolate

- Massa esatta: 993.441209g/mol

- Carica superficiale: 0

- XLogP3: -1.9

- Conta donatori di obbligazioni idrogeno: 11

- Conta accettatore di obbligazioni idrogeno: 15

- Conta legami ruotabili: 18

- Massa monoisotopica: 993.441209g/mol

- Massa monoisotopica: 993.441209g/mol

- Superficie polare topologica: 416Ų

- Conta atomi pesanti: 68

- Complessità: 1770

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 9

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Peso molecolare: 994.2

Proprietà sperimentali

- Colore/forma: Solid powder

- Densità: 1.254

- Punto di ebollizione: 1469°C at 760 mmHg

- Punto di infiammabilità: 842.2 °C

- Indice di rifrazione: 1.549

- Solubilità: H2O: ≤100 mg/mL

- PSA: 416.27000

- LogP: 1.42000

Atosiban Informazioni sulla sicurezza

- Parola segnale:Danger

- Dichiarazione di pericolo: H361

- Dichiarazione di avvertimento: P281

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- RTECS:RS7590000

- Classe di pericolo:6.1

- PackingGroup:Ⅲ

- Condizioni di conservazione:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month

Atosiban Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8630-10mg |

Atosiban |

90779-69-4 | 98% | 10mg |

¥1117.00 | 2023-09-09 | |

| Key Organics Ltd | HS-2003-5MG |

Atosiban |

90779-69-4 | >97% | 5mg |

£51.00 | 2025-02-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-254947A-50mg |

Atosiban, |

90779-69-4 | ≥98% | 50mg |

¥2174.00 | 2023-09-05 | |

| Apollo Scientific | BITH3004-1g |

Atosiban |

90779-69-4 | 1g |

£1966.00 | 2025-02-22 | ||

| MedChemExpress | HY-17572-10mM*1mLinDMSO |

Atosiban |

90779-69-4 | ≥99.0% | 10mM*1mLinDMSO |

¥1094 | 2022-02-25 | |

| ChemScence | CS-3116-5mg |

Atosiban |

90779-69-4 | 99.09% | 5mg |

$92.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31610-10mg |

Atosiban |

90779-69-4 | 99% | 10mg |

¥893.0 | 2023-09-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31610-1mg |

Atosiban |

90779-69-4 | 99% | 1mg |

¥306.0 | 2023-09-09 | |

| ChemScence | CS-3116-50mg |

Atosiban |

90779-69-4 | 99.09% | 50mg |

$290.0 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP854-5mg |

Atosiban |

90779-69-4 | 99+% | 5mg |

888CNY | 2021-05-07 |

Atosiban Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C

1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt

1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C

1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C

1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability, Journal of Organic Chemistry, 2005, 70(20), 7799-7809

Atosiban Raw materials

- Fmoc-Ile-OH

- Fmoc-Orn(Boc)-OH

- Fmoc-Cys(Trt)-OH

- Fmoc-O-ethyl-D-tyrosine

- 3-Tritylsulfanylpropionic Acid

- Fmoc-Gly-OH

- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoic acid

- Fmoc-Pro-OH

- Fmoc-Thr(tBu)-OH

Atosiban Preparation Products

Atosiban Letteratura correlata

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

90779-69-4 (Atosiban) Prodotti correlati

- 72-19-5(L-Threonine)

- 9004-57-3(Ethyl cellulose)

- 84-74-2(Dibutyl phthalate)

- 109-94-4(Ethyl formate)

- 56-40-6(Glycine)

- 26995-91-5(Oxytocin,4-L-threonine- (8CI,9CI))

- 97048-13-0(Urofollitropin)

- 914453-95-5(Atosiban Acetate)

- 1517849-84-1(1-chloro-N-cyclopentyl-N-(2-methylpropyl)methanesulfonamide)

- 2172176-35-9(4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90779-69-4)Atosiban

Purezza:99%

Quantità:250mg

Prezzo ($):194.0

Zhangzhou Sinobioway Peptide Co.,Ltd.

(CAS:90779-69-4)Atosiban Acetate

Purezza:99%

Quantità:1g/10g/100g/1kg

Prezzo ($):Inchiesta